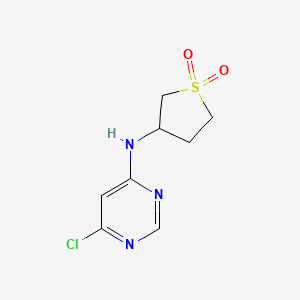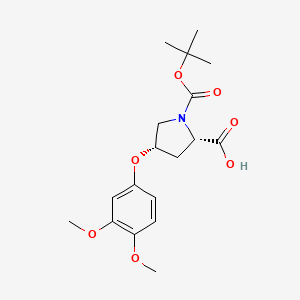
3-((6-Chloro-pyrimidin-4-yl)amino)tétrahydrothiophène 1,1-dioxyde
Vue d'ensemble
Description
3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C8H10ClN3O2S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((6-Chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé, en raison de son noyau pyrimidinique, fait partie de la famille des diazines, qui sont connues pour leurs propriétés anticancéreuses . La présence d'un groupe chloropyrimidinyl peut potentiellement être exploitée dans la conception de nouveaux médicaments anticancéreux, ciblant diverses voies impliquées dans la prolifération et la survie cellulaires.
Applications antimicrobiennes et antifongiques
La fraction chloropyrimidinyl est également associée à des activités antimicrobiennes et antifongiques . La recherche pourrait explorer l'utilisation de ce composé dans le développement de traitements contre les infections bactériennes et fongiques, où la résistance aux médicaments actuels est en augmentation.
Inhibition de la kinase
Les dérivés de la pyrimidine sont bien établis dans le rôle de l'inhibition des kinases . Les kinases sont des enzymes qui jouent un rôle essentiel dans les voies de signalisation cellulaire, et leur dysrégulation est une caractéristique commune à de nombreuses maladies, y compris le cancer. Ce composé pourrait servir de structure principale pour le développement de nouveaux inhibiteurs de kinases.
Effets anti-inflammatoires et analgésiques
Des composés comportant un squelette pyrimidinique auraient présenté des activités anti-inflammatoires et analgésiques . Cela suggère des applications potentielles dans le traitement de la douleur chronique et des maladies inflammatoires.
Thérapeutique cardiovasculaire
En raison de la diversité structurelle et de l'activité biologique des dérivés de la pyrimidine, ils ont été utilisés dans les médicaments cardiovasculaires . Le composé en question pourrait être étudié pour ses effets potentiels sur la régulation de la tension artérielle et le traitement des maladies cardiaques.
Agents neuroprotecteurs
Il existe des preuves que les dérivés de la pyrimidine peuvent avoir des effets neuroprotecteurs . Ce composé pourrait être étudié pour son potentiel à protéger les cellules nerveuses des dommages, ce qui est crucial dans des maladies comme la maladie d'Alzheimer et la maladie de Parkinson.
Propriétés
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c9-7-3-8(11-5-10-7)12-6-1-2-15(13,14)4-6/h3,5-6H,1-2,4H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVBOEFWMUSJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,7-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1465535.png)




![[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465543.png)
![2-[(5-Isobutyl-2-isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1465544.png)

![7,11-Diazaspiro[5.6]dodecan-12-one](/img/structure/B1465551.png)

![(7R,8aS)-3,3-dimethyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1465553.png)
![[(2R,5S)-1-(3-Chlorobenzyl)-5-methylpiperazinyl]methanol](/img/structure/B1465555.png)

